Molecular Weight and Hydrogen-Bonding Capacity Differentiation vs. Direct Ethyl-Linked Pyrazole-Indole Analog
The target compound incorporates an additional ether oxygen in its linker compared with the simplest congruent analog, N-[2-(1H-pyrazol-1-yl)ethyl]-1H-indole-2-carboxamide, increasing its molecular weight from approximately 282.34 g/mol to 298.34 g/mol and adding one hydrogen‑bond acceptor (HBA count = 5 vs. 4) [1]. This structural modification is expected to enhance aqueous solubility while reducing passive membrane permeability, a common optimization strategy in kinase inhibitor design to balance potency and metabolic stability.
| Evidence Dimension | Hydrogen bond acceptor (HBA) count / Molecular weight |
|---|---|
| Target Compound Data | HBA = 5 (estimated from SMILES); MW = 298.34 g/mol |
| Comparator Or Baseline | N-[2-(1H-pyrazol-1-yl)ethyl]-1H-indole-2-carboxamide: HBA = 4, MW ≈ 282.34 g/mol (structural estimation; no experimental measurement available) |
| Quantified Difference | +1 HBA; +16.0 g/mol |
| Conditions | Structural comparison based on chemical formula and SMILES representation; comparator data are estimated from analogous structures and not measured experimentally. |
Why This Matters
The incorporation of an ether oxygen can significantly modulate solubility and membrane permeability, two parameters that dictate bioavailability and target engagement in cellular assays, making this compound a distinct choice for optimizing pharmacokinetic properties in early-stage kinase inhibitor programs.
- [1] US Patent US20050032869A1 (Markush formula encompassing both ether-linked and direct-linked pyrazolyl-indole compounds). View Source
